molecular formula C23H18FN5O4 B6553008 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040635-75-3

5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6553008
CAS RN: 1040635-75-3
M. Wt: 447.4 g/mol
InChI Key: KKURGVBQGQVTJM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 2,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, a 4-fluorophenyl group, and a pyrazolo[1,5-a]pyrazin-4-one moiety. These groups are common in many biologically active compounds and could potentially confer various properties to the compound .


Molecular Structure Analysis

The compound has a complex structure with multiple aromatic rings which could contribute to its stability and possibly its reactivity. The presence of the fluorine atom could also influence the compound’s electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of multiple aromatic rings and polar functional groups could influence its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, compounds with similar structures have been found to inhibit enzymes like acetylcholinesterase, which could potentially make them useful as drugs for diseases like Alzheimer’s .

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. This could include testing its biological activity against various targets, studying its physical and chemical properties, and optimizing its synthesis .

properties

IUPAC Name

5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O4/c1-31-16-7-8-17(20(11-16)32-2)22-25-21(33-27-22)13-28-9-10-29-19(23(28)30)12-18(26-29)14-3-5-15(24)6-4-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKURGVBQGQVTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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